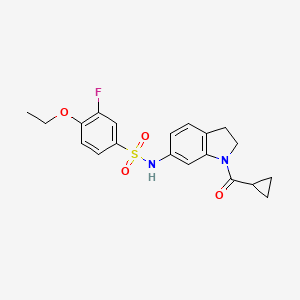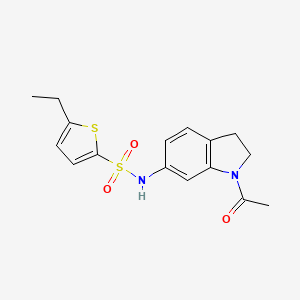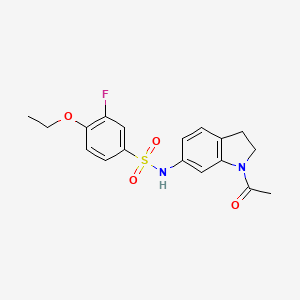![molecular formula C12H9BrClNOS B6536702 5-bromo-2-chloro-N-[(thiophen-3-yl)methyl]benzamide CAS No. 1058258-87-9](/img/structure/B6536702.png)
5-bromo-2-chloro-N-[(thiophen-3-yl)methyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-2-chloro-N-[(thiophen-3-yl)methyl]benzamide is a compound that belongs to the class of benzamides, which are known for their diverse biological activities. The presence of bromine, chlorine, and thiophene moieties in its structure makes it a compound of interest in medicinal chemistry and material science.
Safety and Hazards
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-chloro-N-[(thiophen-3-yl)methyl]benzamide typically involves the following steps:
Bromination and Chlorination: The starting material, benzamide, undergoes bromination and chlorination to introduce the bromine and chlorine atoms at the 5 and 2 positions, respectively.
Thiophene Introduction: The thiophene moiety is introduced through a nucleophilic substitution reaction, where a thiophen-3-ylmethyl group is attached to the nitrogen atom of the benzamide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-bromo-2-chloro-N-[(thiophen-3-yl)methyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The thiophene moiety can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can modify the benzamide backbone.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and electrophiles like alkyl halides. Conditions often involve the use of polar aprotic solvents and catalysts.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, and reducing agents like lithium aluminum hydride or sodium borohydride, are commonly used.
Major Products
Substitution Products: Depending on the substituents introduced, various derivatives of the original compound can be formed.
Oxidation and Reduction Products: Oxidation can yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Wissenschaftliche Forschungsanwendungen
5-bromo-2-chloro-N-[(thiophen-3-yl)methyl]benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific properties, such as organic semiconductors and corrosion inhibitors.
Wirkmechanismus
The mechanism of action of 5-bromo-2-chloro-N-[(thiophen-3-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-bromo-2-chloro-N-[(thiophen-2-yl)methyl]benzamide: Similar structure but with the thiophene moiety at a different position.
5-bromo-2-chloro-N-[(furan-3-yl)methyl]benzamide: Similar structure but with a furan ring instead of thiophene.
5-bromo-2-chloro-N-[(pyridin-3-yl)methyl]benzamide: Similar structure but with a pyridine ring instead of thiophene.
Uniqueness
The unique combination of bromine, chlorine, and thiophene moieties in 5-bromo-2-chloro-N-[(thiophen-3-yl)methyl]benzamide imparts distinct chemical and biological properties. The presence of the thiophene ring enhances its potential as an organic semiconductor and its biological activity, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
5-bromo-2-chloro-N-(thiophen-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrClNOS/c13-9-1-2-11(14)10(5-9)12(16)15-6-8-3-4-17-7-8/h1-5,7H,6H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXJMWXKMYXPXJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(=O)NCC2=CSC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-methyl-N-[(thiophen-3-yl)methyl]benzamide](/img/structure/B6536660.png)
![4-(propan-2-yloxy)-N-[(thiophen-3-yl)methyl]benzamide](/img/structure/B6536677.png)
![4-butoxy-N-[(thiophen-3-yl)methyl]benzamide](/img/structure/B6536684.png)
![methyl 4-{[(thiophen-3-yl)methyl]carbamoyl}benzoate](/img/structure/B6536689.png)
![2-(4-chlorophenyl)-N-[(thiophen-3-yl)methyl]acetamide](/img/structure/B6536691.png)

![2-ethoxy-N-[(thiophen-3-yl)methyl]naphthalene-1-carboxamide](/img/structure/B6536700.png)
![N-[(thiophen-3-yl)methyl]cyclopentanecarboxamide](/img/structure/B6536716.png)
![N-[(thiophen-3-yl)methyl]cyclopropanecarboxamide](/img/structure/B6536719.png)
